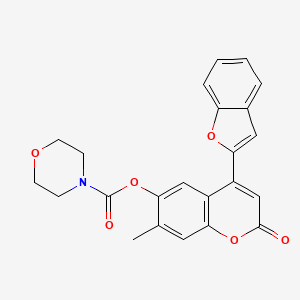

4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate

Description

4-(1-Benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate is a synthetic organic compound featuring a benzofuran-chromen hybrid scaffold linked to a morpholine carboxylate group. The morpholine carboxylate substituent may enhance solubility and modulate pharmacokinetic properties.

Properties

IUPAC Name |

[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO6/c1-14-10-20-16(12-19(14)30-23(26)24-6-8-27-9-7-24)17(13-22(25)29-20)21-11-15-4-2-3-5-18(15)28-21/h2-5,10-13H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPKBOVPAMNGAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OC(=O)N3CCOCC3)C(=CC(=O)O2)C4=CC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran and chromenone intermediates, followed by their coupling and subsequent functionalization to introduce the morpholine carboxylate group.

Preparation of Benzofuran Intermediate: The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Preparation of Chromenone Intermediate: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid.

Coupling Reaction: The benzofuran and chromenone intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Introduction of Morpholine Carboxylate Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

The compound 4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate is a novel organic molecule that has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry. This article explores its applications, supported by relevant case studies and data.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of benzofuran have shown significant antimicrobial properties. For instance, compounds containing the benzofuran moiety have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported minimum inhibitory concentrations (MICs) as low as 2 μg/mL against M. tuberculosis .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 8 | M. tuberculosis |

| Compound B | 2 | M. tuberculosis |

| Compound C | <10 | S. aureus |

| Compound D | 3.12 | E. coli |

Anti-inflammatory Effects : The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines, potentially modulating pathways such as NF-κB. Studies on similar chromenone derivatives have shown a reduction in inflammation markers in vitro .

Anticancer Potential : The anticancer activity of this compound has been investigated extensively. It has been shown to induce apoptosis in cancer cells by interacting with critical molecular targets like p53 and caspases. Certain derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range .

Material Science

The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as enhanced thermal stability and electrical conductivity .

Synthetic Applications

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and substitution, allows researchers to explore new derivatives with potentially enhanced biological activities .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of several benzofuran derivatives, including the target compound. The results indicated that these compounds exhibited potent antibacterial activity against drug-resistant strains, suggesting their potential use as new antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted by Zhang et al. (2023) demonstrated that the compound effectively reduced inflammation in animal models by inhibiting the NF-κB signaling pathway. This study paves the way for further exploration into its therapeutic applications for inflammatory diseases .

Case Study 3: Anticancer Research

In a study published in Cancer Letters, researchers found that the compound induced apoptosis in breast cancer cell lines through mitochondrial pathways. The findings suggest that this compound could be developed into a novel anticancer agent .

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran and chromenone moieties may interact with enzymes or receptors, modulating their activity. The morpholine carboxylate group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzofuran-chromen hybrids, often synthesized via chalcone intermediates or cyclization reactions. Below is a systematic comparison with structurally related compounds, focusing on molecular features, synthetic efficiency, and inferred properties.

Key Observations:

Substituent Effects: The morpholine carboxylate group in the target compound likely improves aqueous solubility compared to ethyl carboxylate derivatives (e.g., 2a, 2b), which are more lipophilic. Morpholine’s electron-rich nitrogen may also influence reactivity or binding interactions in biological systems. Substituents on the aromatic rings (e.g., 4-hydroxyphenyl in 2a, 4-chlorophenyl in 2b) significantly alter physicochemical properties.

Synthetic Efficiency :

- Yields for analogs range from 60–70%, suggesting moderate efficiency in cyclocondensation or coupling steps. The target compound’s synthesis may face challenges due to steric hindrance from the morpholine group, though specific data are lacking.

Structural Diversity :

- Replacement of the cyclohexene ring (2a, 2b) with an indazolone core (3a) introduces a fused heterocycle, which could modify electronic properties and bioactivity. The target compound’s chromen core retains a planar structure conducive to π-π interactions .

Methodological Considerations

- Structural Analysis : Crystallographic data for related compounds (e.g., 2a, 2b) are often resolved using software like SHELX or WinGX , highlighting the importance of these tools in confirming molecular configurations.

- Synthetic Routes : Chalcone precursors are common in benzofuran-chromen synthesis, as seen in . The morpholine carboxylate group in the target compound may require specialized acylation or esterification conditions.

Biological Activity

The compound 4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate is a synthetic derivative that combines benzofuran and chromenone structures, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure

The chemical formula of the compound is , with a molecular weight of approximately 353.37 g/mol. Its structure features a morpholine ring, which is crucial for its biological interactions.

Anticancer Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For example, benzofuran derivatives have been shown to inhibit various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and HCC1806 (breast cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 4g | HCC1806 | 5.93 | Apoptosis induction |

| Compound 4d | HeLa | 17.13 | Cell cycle arrest |

| Compound 4f | A549 | 20.45 | Inhibition of proliferation |

Antimicrobial Properties

Benzofuran derivatives have also demonstrated antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymatic functions .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, which are common in benzofuran derivatives. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 (Cyclooxygenase-2) .

The biological activity of This compound can be attributed to several mechanisms:

- Apoptosis Induction : Many studies have shown that similar compounds can trigger apoptosis in cancer cells through mitochondrial pathways.

- VEGFR Inhibition : The compound may inhibit VEGFR signaling, which is critical in tumor angiogenesis and growth .

- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory responses and microbial metabolism has been suggested based on structural analogs .

Case Studies

- Study on Anticancer Activity : A study evaluated a series of benzofuran-based compounds for their anticancer activities against various cell lines. The results indicated that compounds with similar structures to the target compound showed promising results in inducing apoptosis and inhibiting cell proliferation .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of benzofuran derivatives, highlighting their effectiveness against Gram-positive and Gram-negative bacteria, showcasing their potential as therapeutic agents against infections .

Comparative Analysis with Similar Compounds

The unique combination of benzofuran and chromenone moieties in This compound sets it apart from other compounds such as simple coumarins or isolated benzofurans, which often exhibit limited biological activities.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzofuran | Simple structure | Antimicrobial |

| Coumarin | Lacks benzofuran | Anticoagulant |

| Target Compound | Benzofuran + Chromenone | Anticancer, Antimicrobial, Anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.